REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6](=[O:13])[CH2:7][N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1.[OH-:16].[Na+].[I-].[CH3:19][S+](C)(C)=O.CCCCCCCCCCCCCC[N+](C)(C)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([OH:13])([CH2:7][N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)[CH2:19][OH:16])=[CH:14][CH:15]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(CN2N=CN=C2)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.84 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCC[N+](C)(C)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Continue to stir the so-formed mixture at 60° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Separate the toluene layer
|
Type
|
ADDITION
|
Details
|
add 20 mL of H2O to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
extract with two 100 mL portions of ethyl acetate (EtOAc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine both the toluene and EtOAc layers, dry oyer MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate off the solvents
|
Type
|
ADDITION
|
Details
|
Add 100 mL of acetone, 6 mL of concentrated H2SO4, 20 mL of H2O
|
Type
|
TEMPERATURE
|
Details
|
reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 45° C.
|
Type
|
ADDITION
|
Details
|
Add 20 mL of sat. sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extract with two 100 mL portions of EtOAc
|
Type
|
WASH
|
Details
|
Wash the combined EtOAc layers with sat. brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry oyer MgSO 4
|
Type
|
CUSTOM
|
Details
|
evaporate the EtOAc
|
Type
|
CUSTOM
|
Details
|
to obtain a syrup
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CO)(CN1N=CN=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |